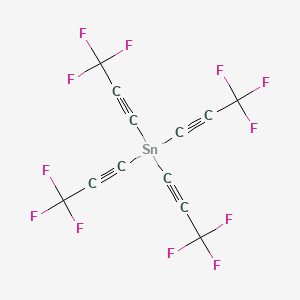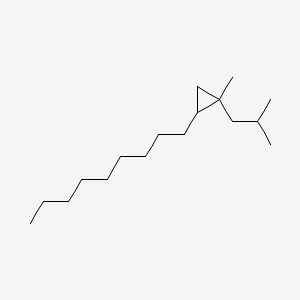
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a methyl group, a 2-methylpropyl group, and a nonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can convert cyclopropanes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclopropanols and cyclopropanones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
科学研究应用
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropane chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Methylcyclopropane: A cyclopropane ring with a single methyl substituent.
1-Methyl-1-(2-methylpropyl)cyclohexane: A cyclohexane ring with similar substituents.
Uniqueness
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nonyl group increases its hydrophobicity, while the cyclopropane ring contributes to its reactivity and stability.
属性
CAS 编号 |
41977-41-7 |
|---|---|
分子式 |
C17H34 |
分子量 |
238.5 g/mol |
IUPAC 名称 |
1-methyl-1-(2-methylpropyl)-2-nonylcyclopropane |
InChI |
InChI=1S/C17H34/c1-5-6-7-8-9-10-11-12-16-14-17(16,4)13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI 键 |
FJEKNDIOTCDWOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CC1(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


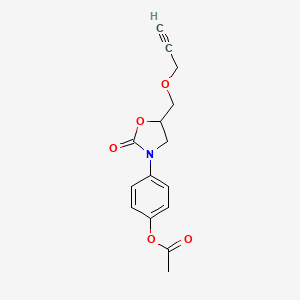
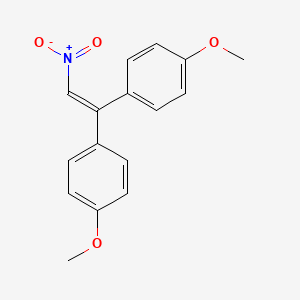
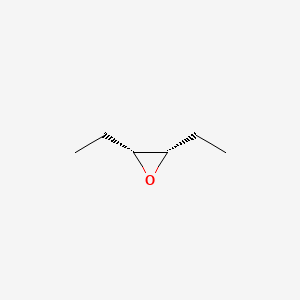
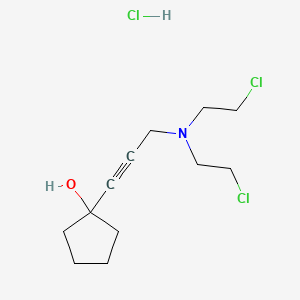
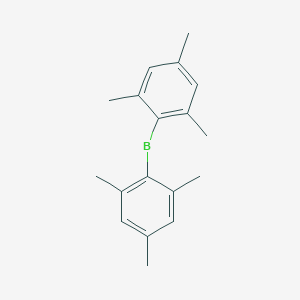



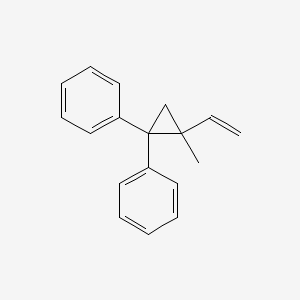
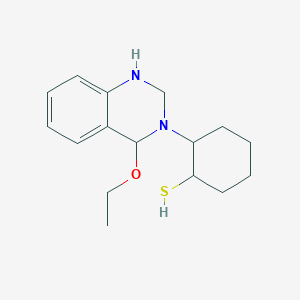
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

